2-(5-Trifluoromethyl-pyridin-2-yloxy)-ethanol
Description
Properties
IUPAC Name |
2-[5-(trifluoromethyl)pyridin-2-yl]oxyethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2/c9-8(10,11)6-1-2-7(12-5-6)14-4-3-13/h1-2,5,13H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLBTSHMMBZPTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis and Application of 2-((5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol
Topic: 2-((5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol IUPAC name Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
This guide provides a comprehensive technical analysis of 2-((5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol , a specialized heterocyclic building block used in medicinal chemistry and agrochemical synthesis. Characterized by a trifluoromethylated pyridine core linked to a hydroxyethyl tail, this compound serves as a critical intermediate for introducing lipophilic fluorinated motifs while maintaining a polar handle for further conjugation. This document details its structural identity, validated synthetic protocols, reaction mechanisms, and safety considerations for laboratory professionals.
Chemical Identity & Structural Analysis[1][2][3]
The compound is an ether derivative formed by the nucleophilic aromatic substitution of a 2-halopyridine with ethylene glycol.
| Property | Data / Description |
| IUPAC Name | 2-((5-(trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol |
| Common Name | 2-(5-Trifluoromethyl-2-pyridyloxy)ethanol |
| Molecular Formula | |
| Molecular Weight | 207.15 g/mol |
| Core Scaffold | Pyridine (5-substituted with |
| Key Functional Groups | Trifluoromethyl ( |
| Precursor CAS | 52334-81-3 (2-Chloro-5-(trifluoromethyl)pyridine) |
| Predicted LogP | ~1.8 - 2.2 (Lipophilic core balanced by polar tail) |
Structural Significance
The 5-trifluoromethylpyridine moiety is a bioisostere of the 4-trifluoromethylphenyl group but with reduced lipophilicity and improved metabolic stability due to the nitrogen atom reducing the ring's electron density. The 2-hydroxyethoxy tail acts as a "short linker," providing a reactive primary alcohol for further derivatization (e.g., conversion to mesylates, halides, or direct coupling in PROTAC linker synthesis).
Synthetic Pathways & Methodology
The synthesis relies on a Nucleophilic Aromatic Substitution (
Reaction Mechanism ( )
The reaction proceeds via an addition-elimination pathway:
-
Activation: The base deprotonates ethylene glycol to form the alkoxide nucleophile.
-
Addition: The alkoxide attacks the C-2 position of the pyridine, breaking the aromaticity and forming a Meisenheimer-like anionic intermediate (stabilized by the electron-poor ring and the
group). -
Elimination: The chloride ion is expelled, restoring aromaticity and yielding the ether product.
Figure 1: The electron-withdrawing
Experimental Protocol (Standardized)
Reagents:
-
Substrate: 2-Chloro-5-(trifluoromethyl)pyridine (1.0 eq)
-
Nucleophile/Solvent: Ethylene glycol (5.0–10.0 eq) – Excess prevents dimerization.
-
Base: Potassium Carbonate (
) (2.0 eq) or Sodium Hydride (NaH) (1.1 eq). -
Solvent: DMF or DMSO (if not using neat glycol).
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-5-(trifluoromethyl)pyridine (10 mmol) in anhydrous DMF (20 mL).
-
Nucleophile Formation: Add ethylene glycol (50 mmol) followed by
(20 mmol). Note: If using NaH, add it slowly at 0°C to the glycol/DMF mixture first to generate the alkoxide. -
Reaction: Heat the mixture to 80–100°C under an inert atmosphere (
or Ar). Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS. The reaction typically completes in 4–6 hours. -
Quenching: Cool the reaction to room temperature. Pour the mixture into ice-cold water (100 mL).
-
Extraction: Extract with Ethyl Acetate (
mL). The product will partition into the organic phase; unreacted glycol remains in the aqueous phase. -
Washing: Wash the combined organic layers with brine (
mL) to remove residual DMF. -
Drying & Concentration: Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Purify the crude residue via silica gel flash chromatography (Gradient: 0%
40% EtOAc in Hexanes).
Analytical Characterization
To validate the synthesis, the following spectral signatures must be confirmed:
| Method | Expected Signals |
| 1H NMR (DMSO-d6) | |
| LC-MS (ESI+) | [M+H]+ = 208.15 (Parent ion). |
| 19F NMR |
Workup & Purification Logic
The purification workflow is critical to separate the mono-substituted product from the excess glycol and potential bis-substituted byproducts (though rare with excess glycol).
Figure 2: Logical flow for isolating the target ether from polar reaction solvents.
Applications in Drug Discovery[5]
Linker Chemistry
The terminal hydroxyl group serves as a versatile attachment point. It can be converted into a leaving group (Mesylate/Tosylate) for nucleophilic displacement by amines or thiols, facilitating the construction of PROTACs (Proteolysis Targeting Chimeras). The trifluoromethylpyridine motif improves the metabolic stability of the linker compared to standard polyethylene glycol (PEG) chains.
Bioisosterism
In kinase inhibitors, replacing a phenyl ether with a (5-trifluoromethyl)pyridin-2-yl ether often results in:
-
Increased Lipophilicity (
LogP): Improves membrane permeability. -
Reduced CYP450 Metabolism: The electron-deficient pyridine ring is less prone to oxidative metabolism than electron-rich phenyl rings.
Safety & Handling
While the final ethanol derivative is relatively stable, the precursor and reagents require strict safety protocols.
-
2-Chloro-5-(trifluoromethyl)pyridine: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Handle in a fume hood.
-
Sodium Hydride (NaH): Flammable solid; reacts violently with water. If used as the base, quench carefully under inert gas.
-
General Handling: Wear nitrile gloves, safety goggles, and a lab coat. Avoid inhalation of silica dust during purification.
References
-
ChemicalBook. (2026).[1][2] 2-Chloro-5-trifluoromethylpyridine Chemical Properties and Safety. Retrieved from
-
PubChem. (2025).[3][4] Compound Summary: 2-Chloro-5-(trifluoromethyl)pyridine.[5][1][4][6][7] National Library of Medicine. Retrieved from
-
Jubilant Ingrevia. (2021). Safety Data Sheet: 2-chloro-5-trifluoromethylpyridine.[1][8][6] Retrieved from
-
Sigma-Aldrich. (2026).[8] Product Specification: 2-Chloro-5-(trifluoromethyl)pyridine.[5][1][6][7] Retrieved from
-
National Institutes of Health (NIH). (2025). Synthesis and application of trifluoromethylpyridines.[1][8][9][10][11] PMC Database. Retrieved from
Sources
- 1. 2-Chloro-5-trifluoromethylpyridine | 52334-81-3 [chemicalbook.com]
- 2. 5-(Trifluoromethyl)-2-[5-(trifluoromethyl)pyridin-2-yl]pyridine 97% | CAS: 142946-80-3 | AChemBlock [achemblock.com]
- 3. 2-{2-[4-({5-Chloro-6-[3-(Trifluoromethyl)phenoxy]pyridin-3-Yl}amino)-5h-Pyrrolo[3,2-D]pyrimidin-5-Yl]ethoxy}ethanol | C22H19ClF3N5O3 | CID 16736274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Chloro-5-trifluoromethylpyridine | 52334-81-3 [chemicalbook.com]
- 6. CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Hydroxy-5-trifluoromethylpyridine | 33252-63-0 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
An In-depth Technical Guide to 5-trifluoromethyl-2-pyridyl hydroxyethyl ether: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5-trifluoromethyl-2-pyridyl hydroxyethyl ether, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Drawing upon established principles of organic synthesis and the known properties of related trifluoromethylpyridine derivatives, this document will explore the compound's core characteristics, potential synthetic pathways, and promising applications.
Introduction: The Significance of the Trifluoromethylpyridine Scaffold
The strategic incorporation of a trifluoromethyl (-CF3) group into organic molecules frequently imparts advantageous properties for drug development.[1] These benefits include enhanced lipophilicity, improved metabolic stability, and stronger binding affinity to target proteins.[1][2] The trifluoromethylpyridine scaffold, in particular, is a key structural motif in numerous active pharmaceutical and agrochemical ingredients.[3] The unique physicochemical properties of the fluorine atom, combined with the characteristics of the pyridine moiety, contribute to the diverse biological activities observed in this class of compounds.[3] This guide focuses on a specific derivative, 5-trifluoromethyl-2-pyridyl hydroxyethyl ether, to provide researchers with a detailed understanding of its potential.
Physicochemical Properties: An Estimation
| Property | Estimated Value/Characteristic | Rationale |
| Molecular Formula | C8H8F3NO2 | Based on the chemical structure. |
| Molecular Weight | 207.15 g/mol | Calculated from the molecular formula. |
| Boiling Point | ~170-190 °C | Higher than the analogous 2-methoxy-5-(trifluoromethyl)pyridine (164-167 °C) due to the hydroxyethyl group allowing for hydrogen bonding.[5] |
| LogP (Octanol-Water Partition Coefficient) | ~2.0 - 2.5 | The trifluoromethyl group increases lipophilicity, but the hydroxyl group will decrease it. The net effect is a moderate LogP value.[1][2] |
| pKa (Basic) | ~1.0 - 2.0 | The electron-withdrawing trifluoromethyl group significantly reduces the basicity of the pyridine nitrogen.[5] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Limited solubility in water. | The ether and hydroxyl groups will confer some polarity, but the trifluoromethylpyridine core is largely nonpolar. |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid at room temperature. | Based on the properties of similar small organic molecules. |
Synthesis and Purification
The synthesis of 5-trifluoromethyl-2-pyridyl hydroxyethyl ether can be approached through several established synthetic methodologies. The key challenge lies in the potential for side reactions due to the electronic properties of the starting materials.[6]
Proposed Synthetic Pathway: Williamson Ether Synthesis
A common and effective method for the preparation of ethers is the Williamson ether synthesis. This would involve the reaction of 2-hydroxy-5-(trifluoromethyl)pyridine with a suitable 2-haloethanol.
Reaction Scheme:
A proposed synthetic route for 5-trifluoromethyl-2-pyridyl hydroxyethyl ether.
Detailed Experimental Protocol:
-
Deprotonation: To a solution of 2-hydroxy-5-(trifluoromethyl)pyridine (1.0 eq) in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., argon), add a strong, non-nucleophilic base such as sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C.
-
Alkylation: After stirring for 30 minutes at room temperature, add 2-bromoethanol (1.1 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gentle heating (e.g., 50-60 °C) may be required if the reaction is slow.[6]
-
Work-up: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent such as ethyl acetate.
-
Purification: The crude product is then purified by column chromatography on silica gel to yield the desired 5-trifluoromethyl-2-pyridyl hydroxyethyl ether.
Causality Behind Experimental Choices:
-
Base Selection: A strong, non-nucleophilic base like NaH is crucial to effectively deprotonate the hydroxyl group of the pyridine without competing in the subsequent alkylation reaction.[6]
-
Solvent Choice: A polar aprotic solvent like DMF is chosen to facilitate the reaction by solvating the cation of the base and promoting the nucleophilic attack of the resulting alkoxide.[6]
-
Inert Atmosphere: Performing the reaction under an inert atmosphere is important to prevent the degradation of the reactive intermediates.
Potential Applications in Drug Discovery
Trifluoromethylpyridine derivatives are widely explored for their therapeutic potential across various disease areas.[1][3] It is anticipated that 5-trifluoromethyl-2-pyridyl hydroxyethyl ether could serve as a valuable intermediate or a final active compound in several research domains.
Anticancer Research:
Derivatives of trifluoromethylpyridine have been investigated as potential anticancer agents. These compounds can act as inhibitors of specific kinases involved in cancer cell proliferation, thereby targeting crucial signaling pathways that drive tumor growth.[1] The hydroxyethyl ether moiety could be further functionalized to create more complex molecules with enhanced binding affinity and selectivity for kinase targets.
Antibacterial and Antiviral Applications:
The lipophilicity conferred by the trifluoromethyl group can enhance the penetration of molecules through bacterial cell membranes, potentially leading to increased efficacy against challenging bacterial strains.[1] Furthermore, 5-trifluoromethyl derivatives have shown significant antiviral activity against viruses like herpes simplex virus type 1 (HSV-1).[7]
Agrochemicals:
Trifluoromethylpyridine derivatives are extensively used in the agrochemical industry as herbicides and fungicides.[3] The structural features of 5-trifluoromethyl-2-pyridyl hydroxyethyl ether make it a candidate for derivatization to develop new crop protection agents.
Experimental Workflows
The following diagram outlines a typical workflow for the synthesis, purification, and characterization of 5-trifluoromethyl-2-pyridyl hydroxyethyl ether.
A typical workflow for the synthesis and evaluation of the target compound.
Conclusion
5-trifluoromethyl-2-pyridyl hydroxyethyl ether represents a promising chemical entity with potential applications in medicinal chemistry and agrochemical research. While specific experimental data for this compound is limited, this guide provides a solid foundation for its synthesis, purification, and potential biological evaluation based on the well-established chemistry of trifluoromethylpyridines. The unique properties imparted by the trifluoromethyl group, combined with the versatility of the hydroxyethyl ether functional group, make this compound a valuable building block for the development of novel bioactive molecules.
References
- BenchChem. (2025). 5-(Trifluoromethyl)pyridine-2-thiol Reactions. Technical Support Center.
- Landelle, G., Panossian, A., & Leroux, F. (2014). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Current Topics in Medicinal Chemistry, 14(7).
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 23). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery.
- Ihara, H., & Fujikawa, K. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science.
- PubChem. (n.d.). 5-Hydroxy-2-(trifluoromethyl)pyridine.
- Bentham Science. (n.d.). Trifluoromethyl Ethers and –Thioethers as Tools for Medicinal Chemistry and Drug Discovery.
- MDPI. (2025, October 21). N-(2-Fluoro-2-propen-1-yl)-5-(trifluoromethyl)-2-pyridinecarboxamide.
- PubMed. (n.d.). Synthesis and biological activity of 5-(trifluoromethyl)- and 5-(pentafluoroethyl)pyrimidine nucleoside analogues.
- MDPI. (2025, July 18).
- ResearchGate. (2025, August 8).
- EPA. (2025, October 15). 2-Methoxy-5-(trifluoromethyl)pyridine Properties.
Sources
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CompTox Chemicals Dashboard [comptox.epa.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and biological activity of 5-(trifluoromethyl)- and 5-(pentafluoroethyl)pyrimidine nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-(5-Trifluoromethyl-pyridin-2-yloxy)-ethanol from 2-chloro-5-trifluoromethylpyridine
Introduction
The synthesis of heteroaromatic ethers is a cornerstone of medicinal chemistry and materials science, yielding compounds with a wide array of biological activities and functional properties. Among these, pyridyl ethers are of particular interest due to the prevalence of the pyridine scaffold in pharmaceuticals. This application note provides a detailed protocol for the synthesis of 2-(5-Trifluoromethyl-pyridin-2-yloxy)-ethanol from 2-chloro-5-trifluoromethylpyridine and ethylene glycol. This reaction proceeds via a Williamson ether synthesis, a robust and versatile method for forming carbon-oxygen bonds.[1][2] The trifluoromethyl group on the pyridine ring is a key functional moiety known to enhance metabolic stability and binding affinity of drug candidates.[3] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance.
Reaction Mechanism and Scientific Rationale
The synthesis of 2-(5-Trifluoromethyl-pyridin-2-yloxy)-ethanol is achieved through a nucleophilic aromatic substitution (SNAr) reaction, a specific type of Williamson ether synthesis. The general mechanism involves the deprotonation of an alcohol to form a more nucleophilic alkoxide, which then attacks an electrophilic carbon, displacing a leaving group.[4]
In this specific synthesis, ethylene glycol is first deprotonated by a strong base, typically sodium hydride (NaH), to form the sodium 2-hydroxyethoxide intermediate. This alkoxide then acts as the nucleophile, attacking the electron-deficient C2 position of the 2-chloro-5-trifluoromethylpyridine ring. The electron-withdrawing trifluoromethyl group at the C5 position further activates the pyridine ring towards nucleophilic attack. The chloride ion serves as the leaving group, resulting in the formation of the desired ether product.
The reaction is best carried out in a polar aprotic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), which can solvate the sodium cation without solvating the alkoxide nucleophile, thus enhancing its reactivity.[5][6]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation of 2-(2-(Allyloxy)ethoxy)ethanol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. scholarship.richmond.edu [scholarship.richmond.edu]
- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]
Application Note: Synthesis of 2-(5-Trifluoromethyl-pyridin-2-yloxy)-ethyl Sulfonates (Mesylate/Tosylate)
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
This Application Note details the conversion of 2-(5-Trifluoromethyl-pyridin-2-yloxy)-ethanol (Substrate 1 ) into its corresponding methanesulfonate (Mesylate ) or
Critical Mechanistic Insight
The substrate contains a pyridine ring substituted with a trifluoromethyl (
-
Electronic Deactivation: The strong electron-withdrawing nature of the
group, combined with the inductive effect of the oxygen, significantly reduces the basicity of the pyridine nitrogen. Experimental data suggests a pKa for the conjugate acid of similar 2-alkoxy-5-CF3-pyridines is approximately 0.8 [1]. -
Implication: Unlike simple pyridine alcohols, the risk of intramolecular N-alkylation (self-quaternization) is negligible. However, the electron-deficient ring acidifies the
-protons of the ethyl chain, increasing the risk of E2 elimination to form the vinyl ether byproduct.
Reaction Mechanism & Pathway Analysis
The following diagram illustrates the competing pathways. The goal is to maximize Pathway A (O-Sulfonylation) while suppressing Pathway B (Elimination).
Figure 1: Competing reaction pathways. Pathway C is kinetically disfavored due to the electron-deficient pyridine ring.
Experimental Protocols
Protocol A: Mesylation (Kinetic Control)
Best for: Subsequent rapid
Reagents:
-
Substrate (1.0 equiv)
-
Methanesulfonyl chloride (MsCl) (1.2 equiv)
-
Triethylamine (TEA) (1.5 equiv)[1]
-
Dichloromethane (DCM) (anhydrous, 10 volumes)
Step-by-Step Workflow:
-
Preparation: Charge a flame-dried reaction flask with the Substrate and anhydrous DCM under nitrogen atmosphere.
-
Cooling: Cool the solution to
to . Crucial: Low temperature prevents the E2 elimination side reaction. -
Base Addition: Add TEA dropwise. (Note: TEA is preferred over Pyridine here to facilitate easier workup, as the substrate's pyridine ring is non-basic).
-
Activation: Add MsCl dropwise via syringe over 10 minutes. Maintain internal temperature below
. -
Monitoring: Stir at
for 1–2 hours. Monitor by TLC (System: 30% EtOAc/Hexanes). The product will be less polar than the alcohol. -
Quench: Quench with saturated
solution (cold). -
Workup: Extract with DCM (
). Wash combined organics with water and brine. Dry over and concentrate in vacuo at (bath temperature).-
Warning: Do not heat the rotovap bath above
to avoid thermal decomposition.
-
Protocol B: Tosylation (Thermodynamic Stability)
Best for: Storage, solid handling, and purification. Tosylates are generally crystalline and more robust.
Reagents:
-
Substrate (1.0 equiv)
- -Toluenesulfonyl chloride (TsCl) (1.2 equiv)[1]
-
Triethylamine (1.5 equiv)[1]
-
DMAP (4-Dimethylaminopyridine) (0.1 equiv - Catalyst)
-
DCM (10 volumes)
Step-by-Step Workflow:
-
Dissolution: Dissolve Substrate, TsCl, and DMAP in DCM at Room Temperature (RT).
-
Base Addition: Add TEA dropwise.
-
Reaction: Stir at RT for 4–12 hours. (Tosylation is slower than mesylation; DMAP is essential to catalyze the reaction without heating).
-
Workup: Wash with
(rapid wash to remove DMAP/TEA, the CF3-pyridine will not protonate significantly), then sat. . -
Purification: Recrystallization from Hexanes/EtOAc is often possible. If chromatography is needed, add 1% TEA to the eluent to neutralize silica acidity.
Data Summary & Troubleshooting
| Parameter | Mesylate (OMs) | Tosylate (OTs) |
| Leaving Group Ability | Excellent (Fast reaction) | Good (Moderate reaction) |
| Thermal Stability | Low (Decomposes > | High (Often stable solid) |
| Major Impurity | Vinyl Ether (via Elimination) | Hydrolyzed Alcohol |
| Purification | Use Crude or Flash Column | Recrystallization preferred |
| Storage |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Vinyl Ether formation (>5%) | Reaction temperature too high or base too strong. | Strictly maintain |
| Low Conversion | Moisture in solvent (hydrolysis of MsCl). | Use freshly distilled DCM. Increase MsCl to 1.5 equiv. |
| Product degradation on silica | Silica gel acidity catalyzing elimination. | Pre-treat silica column with 1% TEA/Hexanes before loading sample. |
Safety & Genotoxicity (ICH M7 Compliance)
Critical Warning: Alkyl mesylates and tosylates are direct-acting alkylating agents and are classified as Potentially Genotoxic Impurities (PGIs) under ICH M7 guidelines [2].
-
Containment: Handle all solids and concentrated oils in a chemically resistant fume hood. Double-glove (Nitrile/Laminate).
-
Decontamination: Spills and glassware should be treated with a nucleophilic quench solution (e.g., 1M NaOH or dilute Ammonium Hydroxide) to hydrolyze the sulfonate ester before disposal.
-
Carryover Control: If this material is an intermediate for a drug substance, you must demonstrate the "purge" of the mesylate in subsequent steps. Analytical methods (LC-MS/GC-MS) must have a Limit of Quantitation (LOQ) often in the ppm range (e.g., <10 ppm) [3].
Workflow Visualization
The following diagram outlines the decision logic for selecting the appropriate protocol and handling the product.
Figure 2: Decision matrix for protocol selection based on downstream application.
References
-
EPA CompTox Chemicals Dashboard. (2025). 2-Methoxy-5-(trifluoromethyl)pyridine Properties & pKa Data. U.S. Environmental Protection Agency. Available at: [Link]
-
European Medicines Agency (EMA). (2017). ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. Available at: [Link]
-
Teasdale, A. (2017).[2] Genotoxic Impurities: Strategies for Identification and Control. Wiley. (Contextual reference for alkyl sulfonate handling).
-
Organic Chemistry Portal. (n.d.). Mesylation of Alcohols - General Procedures. Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(5-Trifluoromethyl-pyridin-2-yloxy)-ethanol
Welcome to the dedicated technical support center for the synthesis of 2-(5-Trifluoromethyl-pyridin-2-yloxy)-ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important intermediate. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.
I. Reaction Overview: The Williamson Ether Synthesis
The synthesis of 2-(5-Trifluoromethyl-pyridin-2-yloxy)-ethanol is typically achieved via the Williamson ether synthesis. This reaction involves the deprotonation of ethylene glycol to form an alkoxide, which then acts as a nucleophile to displace a leaving group (commonly a halogen) from the 2-position of the 5-(trifluoromethyl)pyridine ring. The reaction proceeds via an SN2 mechanism.[1][2][3][4]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of 2-(5-Trifluoromethyl-pyridin-2-yloxy)-ethanol.
Caption: General workflow for the synthesis of 2-(5-Trifluoromethyl-pyridin-2-yloxy)-ethanol.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Question: I am observing very low or no formation of the desired 2-(5-Trifluoromethyl-pyridin-2-yloxy)-ethanol. What are the likely causes and how can I improve the yield?
Answer: Low or no yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Incomplete Deprotonation of Ethylene Glycol: The pyridinol starting material must be fully deprotonated to form the nucleophilic pyridinoxide.[5]
-
Solution: Ensure a sufficiently strong base is used. For less acidic alcohols, stronger bases like sodium hydride (NaH) or potassium hydride (KH) are more effective than weaker bases like potassium carbonate (K₂CO₃).[5]
-
-
Poor Nucleophilicity of the Alkoxide: The reactivity of the alkoxide can be influenced by the solvent.
-
Solution: Aprotic polar solvents like DMF, DMSO, or acetonitrile are generally preferred as they do not solvate the nucleophile as strongly as protic solvents.[5]
-
-
Presence of Water: Moisture in the reaction can quench the alkoxide and hydrolyze the alkylating agent.[5]
-
Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents.
-
-
Low Reaction Temperature: While higher temperatures can promote side reactions, the reaction may not proceed at a sufficient rate if the temperature is too low.
-
Solution: The optimal temperature is typically between 50-100°C.[5] Consider gradually increasing the temperature while monitoring the reaction progress.
-
Issue 2: Formation of Significant Byproducts
Question: My reaction mixture shows multiple spots on TLC, and the final product is difficult to purify. What are the potential side reactions, and how can I minimize them?
Answer: The formation of byproducts is often due to competing reaction pathways or reactions with impurities.
Potential Causes & Solutions:
-
Elimination (E2) Reaction: The Williamson ether synthesis is an SN2 reaction and is most efficient with primary alkyl halides.[1][5] While ethylene glycol provides a primary alcohol, the conditions can sometimes favor elimination if a non-primary halide is used.
-
Solution: Ensure you are using a primary alkyl halide.
-
-
C-Alkylation: With phenoxide nucleophiles, alkylation can occur on the aromatic ring in addition to the desired O-alkylation.[6]
-
Solution: While less common with pyridine rings, this can be influenced by the solvent and counter-ion. Using a more polar, aprotic solvent can favor O-alkylation.
-
-
Reaction with Impurities: Impurities in the starting materials or solvent can lead to a variety of side products.
-
Solution: Ensure the purity of your 2-chloro-5-(trifluoromethyl)pyridine and ethylene glycol. Purify solvents if necessary.[7]
-
Issue 3: Difficulty in Product Purification
Question: I am struggling to isolate the pure 2-(5-Trifluoromethyl-pyridin-2-yloxy)-ethanol from the crude reaction mixture. What are some effective purification strategies?
Answer: Purification can be challenging due to the properties of the product and potential byproducts.
Potential Causes & Solutions:
-
Similar Polarity of Product and Byproducts: If byproducts have similar polarity to the desired product, separation by column chromatography can be difficult.
-
Solution: Optimize your chromatography conditions. A gradient elution might be necessary. Consider using a different stationary phase if silica gel is not effective.
-
-
Basicity of the Pyridine Ring: The basic nature of the pyridine ring can cause tailing on silica gel chromatography.[8]
-
Solution: Add a small amount of a basic modifier, such as triethylamine (e.g., 0.1-1%), to your eluent system to improve peak shape.
-
-
Product is an Oil: If the product is a non-crystalline oil, distillation under reduced pressure can be an effective purification method, provided the product is thermally stable.
III. Frequently Asked Questions (FAQs)
Q1: What is the best choice of base for this reaction?
A1: The choice of base is critical. For deprotonating ethylene glycol, a strong base is generally required. Sodium hydride (NaH) is a common and effective choice. It forms the sodium alkoxide of ethylene glycol and hydrogen gas, which evolves from the reaction. Potassium carbonate (K₂CO₃) can also be used, sometimes in conjunction with a phase-transfer catalyst, but may require higher temperatures and longer reaction times.[4]
Q2: Which solvent is most suitable for this synthesis?
A2: Polar aprotic solvents are generally the best choice for Williamson ether synthesis as they solvate the cation but not the alkoxide nucleophile, thus increasing its reactivity.[9] Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF) are all good options. Ensure the solvent is anhydrous to prevent quenching of the alkoxide.[5]
Q3: Can I use 2-bromo-5-(trifluoromethyl)pyridine instead of the chloro- derivative?
A3: Yes, and it may even be advantageous. The reactivity of the alkylating agent in SN2 reactions follows the order R-I > R-Br > R-Cl.[5] Using the bromo- or even iodo- derivative would likely lead to a faster reaction rate and may allow for milder reaction conditions.
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. You should see the consumption of the starting material (2-chloro-5-(trifluoromethyl)pyridine) and the appearance of a new spot for the product. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed monitoring, providing information on the conversion and the presence of any byproducts.
Q5: What are the key safety precautions for this synthesis?
A5:
-
Sodium Hydride (NaH): NaH is a flammable solid and reacts violently with water to produce hydrogen gas, which is highly flammable. Handle NaH in an inert atmosphere (e.g., a glovebox or under nitrogen/argon) and use anhydrous solvents.
-
Solvents: DMF and DMSO are irritants and can be absorbed through the skin. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
2-chloro-5-(trifluoromethyl)pyridine: This compound is harmful if swallowed and can cause damage to organs.[10] Handle it in a well-ventilated fume hood.
Optimization of Reaction Conditions
| Parameter | Recommended Condition | Rationale |
| Base | Sodium Hydride (NaH) | Strong base ensures complete deprotonation of ethylene glycol. |
| Solvent | Anhydrous DMF or THF | Polar aprotic solvent enhances nucleophilicity of the alkoxide. |
| Temperature | 50-100 °C | Balances reaction rate with minimizing side reactions.[6] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction with atmospheric moisture and oxygen. |
IV. Experimental Protocol
Synthesis of 2-(5-Trifluoromethyl-pyridin-2-yloxy)-ethanol
Materials:
-
2-Chloro-5-(trifluoromethyl)pyridine
-
Ethylene glycol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add sodium hydride (1.2 eq) under a nitrogen atmosphere.
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil, and then carefully decant the hexane.
-
Add anhydrous DMF to the flask, followed by the slow, dropwise addition of ethylene glycol (1.5 eq) at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour, or until hydrogen evolution ceases.
-
Add a solution of 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired product.
V. References
-
Optimization of reaction conditions for Williamson ether synthesis of pyridinyloxy compounds. - Benchchem. Available from:
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC. Available from:
-
The Williamson Ether Synthesis - Master Organic Chemistry. Available from:
-
Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations - TailoredRead. Available from:
-
Ethanol [64-17-51 M 46.1, b 78.3O, d15 0.79360, d5 0.78506, n 1.36139, pKZ5 15.93. Usual. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsEy7g7qMPWXpyt3oMuXUEMGKWVTDKgZYJw3jJf_HF1169nI8gUahJAbA6vlk-cCwevNfzch-sfFwpIeRhdgVjdpaSPyLJt7Uf0M8CR92YOeekf7ost2QIFq-l2qAsLY9FWLOPf3nJ7-u21lGs6PvOOMvTEtgTatz4fjfMOu7miDJj
-
Williamson ether synthesis - Wikipedia. Available from:
-
9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook - Lumen Learning. Available from:
-
Improving reaction conditions for Williamson ether synthesis - Benchchem. Available from:
-
Production of 2-chloro-5-trifluoromethylpyridine and 3-trifluoromethylpyridine - ResearchGate. Available from:
-
Williamson Ether Synthesis - J&K Scientific LLC. Available from:
-
Choosing the Best Williamson Ether Synthesis - YouTube. Available from:
-
CN111533699A - Synthetic method of 2- (trifluoromethyl) pyrimidine-5-ol - Google Patents. Available from:
-
Troubleshooting common issues in pyridine synthesis - Benchchem. Available from:
-
Williamson ether synthesis: an efficient one-step route for surface modifications of silicon nanoparticles - ResearchGate. Available from:
-
Methods for the synthesis of 2‐trifluoromethyl pyridines. - ResearchGate. Available from:
-
CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine - Google Patents. Available from:
-
CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents. Available from:
-
2-chloro-5-trifluoromethylpyridine Safety Data Sheet - Jubilant Ingrevia. Available from:
-
CN112441966A - Method for producing 2-chloro-3-trifluoromethylpyridine from 2,3, 6-trichloro-5-trifluoromethylpyridine - Google Patents. Available from:
-
Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - MDPI. Available from:
-
IMPROVED PROCESS FOR THE PREPARATION OF 2-TRIFLUOROMETHYL-5-(1-SUBSTITUTED)ALKYLPYRIDINES - European Patent Office - EP 2646416. Available from:
-
Process for producing 2-chloro-5-trichloromethylpyridine - European Patent Office - EP 0009212 A1. Available from:
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from:
-
Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction | Request PDF - ResearchGate. Available from:
-
ChemComm - RSC Publishing - The Royal Society of Chemistry. Available from:
-
A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side - the University of Groningen research portal. Available from:
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. jk-sci.com [jk-sci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.uoi.gr [chem.uoi.gr]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tailoredread.com [tailoredread.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
Technical Support Center: Purification of 5-trifluoromethyl-2-pyridyloxy Ethanol
The following technical guide is designed for researchers and process chemists working with 2-((5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol (CAS: 96568-04-6 / Analogous derivatives).[1]
This guide prioritizes yield protection and impurity rejection , specifically targeting the three most persistent contaminants in this synthesis: the hydrolysis byproduct (Pyridone), the dimer (Bis-ether), and unreacted starting material .[1][2]
Document Control:
-
Subject: Purification & Troubleshooting Guide
-
Target Molecule: 2-((5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol[1][3]
-
Precursor: 2-Chloro-5-(trifluoromethyl)pyridine (CAS: 52334-81-3)[1][4][5]
-
Criticality: High (Intermediate for Fluazifop-P-butyl and related agrochemicals)[1]
Impurity Profiling & Fate Analysis[1][2]
Before initiating purification, you must identify what you are removing.[2] The fluorinated pyridine ring creates a specific electronic environment that dictates the behavior of your impurities.[1][2]
| Impurity Type | Chemical Identity | Origin | Removal Strategy |
| Hydrolysis Product | 5-(trifluoromethyl)pyridin-2(1H)-one (CAS 33252-63-0) | Moisture in reaction; Hydrolysis of chloro-SM.[1] | Caustic Wash: It is phenolic (pKa ~9.[1][2]5) and soluble in NaOH.[1][2] |
| Dimer (Bis-Ether) | 1,2-bis((5-(trifluoromethyl)pyridin-2-yl)oxy)ethane | Reaction of ethylene glycol at both hydroxyl groups.[1] | Phase Separation/Distillation: High MW renders it non-volatile and insoluble in light alkanes.[1][2] |
| Starting Material | 2-Chloro-5-(trifluoromethyl)pyridine | Incomplete conversion.[1] | Vacuum Distillation: Significant BP difference from product.[1][2] |
| Color Bodies | Pyridine Oligomers | Thermal degradation/oxidation.[1][2] | Adsorption: Activated carbon or Silica plug.[1][2] |
Module 1: Reaction Optimization (Pre-Purification)
The most effective purification is preventing impurity formation.[1][2]
The "Bis-Ether" Problem:
The reaction of 2-chloro-5-(trifluoromethyl)pyridine with ethylene glycol is a nucleophilic aromatic substitution (
Protocol Adjustment:
-
Stoichiometry: Use a large excess of ethylene glycol (>5.0 equivalents ).[1][2] This statistically forces the chloropyridine to encounter glycol rather than the product.[1][2]
-
Solvent: Use the excess glycol as the co-solvent or use a high-boiling non-polar solvent (Toluene/Xylene) to allow azeotropic water removal if using hydroxide bases.[1][2]
Module 2: Workup & Chemical Purification[1][2]
Scenario: You have completed the reaction. The mixture is dark.[1][2] Objective: Remove the Pyridone and bulk Glycol before distillation.[1][2]
Step-by-Step Protocol:
-
Quench & Extraction:
-
Dilute the reaction mixture with water to dissolve the excess ethylene glycol and inorganic salts (KCl/NaCl).[1][2]
-
Solvent Choice: Use Dichloromethane (DCM) or Ethyl Acetate .[1][2]
-
Note: The trifluoromethyl group makes the product heavy (Density > 1.3 g/mL).[1][2] If using DCM, the product is in the bottom layer.[1][2] If using Toluene, it is the top layer.[1][2]
-
-
The Caustic Wash (Critical for Pyridone Removal):
-
Drying:
Module 3: Vacuum Distillation (Final Polish)[1]
The product is a high-boiling liquid/low-melting solid.[1][2] Thermal degradation is a risk.[1][2]
Equipment Setup:
Troubleshooting the Distillation:
| Observation | Cause | Solution |
| Product turns red/brown | Oxidation or trace acid presence.[1] | Add a stabilizer (e.g., trace |
| Bump/Foaming | Residual Ethylene Glycol.[1][2] | The glycol must be removed in the water wash (Module 2).[1][2] If present, it will co-distill.[2] |
| Solidification in condenser | Product MP is near ambient.[1][2] | Use warm water (40°C) in the condenser, not cold water. |
Decision Logic & Workflow Visualization
The following diagram illustrates the decision matrix for purification based on the physical state and impurity profile.
Figure 1: Purification logic flow for 5-trifluoromethyl-2-pyridyloxy ethanol, highlighting the specific removal points for Pyridone and Dimer impurities.
FAQ: Troubleshooting Specific Issues
Q1: My product is oiling out during crystallization attempts. Why? A: This intermediate often behaves as a "supercooled liquid."[1][2] The trifluoromethyl group lowers the melting point compared to non-fluorinated analogs.[1][2]
-
Fix: Do not rely on crystallization for bulk purification.[1][2] Use Vacuum Distillation .[1][2] If you must crystallize (for analytical standards), use a mixture of Hexane/Toluene (9:1) and seed the solution at -20°C.[1]
Q2: I see a persistent impurity at RRT 1.2 on HPLC. What is it? A: This is likely the Bis-ether dimer (1,2-bis((5-(trifluoromethyl)pyridin-2-yl)oxy)ethane).[1] It is very lipophilic.[1][2]
-
Fix: It cannot be removed by washing.[1][2] You must distill the product.[1][2] The dimer has a much higher boiling point and will remain in the pot residue.[1][2]
Q3: The product color is unstable (yellow to red). A: Pyridine derivatives are electron-deficient and prone to oxidation or formation of charge-transfer complexes.[1][2]
-
Fix: Store the purified oil under Argon/Nitrogen in amber glass. A filtration through a small pad of Silica Gel (eluting with Hexane/EtOAc) can remove the colored oligomers.[1][2]
References
-
Starting Material Properties: National Center for Biotechnology Information. (2025).[1][2][4][8] PubChem Compound Summary for CID 92342, 2-Chloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]
-
Synthesis Context: U.S. Environmental Protection Agency.[1][2] (2025).[1][2][4][8] Fluazifop-P-butyl Registration Review - Chemistry Data. (Inferred context for pyridyloxy intermediates). Retrieved from [Link][1]
Sources
- 1. 2-氯-5-(三氟甲基)吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-氯-5-(三氟甲基)吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2-Hydroxy-5-trifluoromethylpyridine | 33252-63-0 [chemicalbook.com]
- 4. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Chloro-5-trifluoromethylpyridine | 52334-81-3 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 8. CompTox Chemicals Dashboard [comptox.epa.gov]
Technical Support Center: Stability of 2-(5-Trifluoromethyl-pyridin-2-yloxy)-ethanol
Introduction: The "Activated" Ether Challenge
Welcome to the technical support center. You are likely inquiring about 2-(5-Trifluoromethyl-pyridin-2-yloxy)-ethanol because you have observed unexpected degradation or low yields during base-mediated reactions.
This molecule is not a standard aliphatic ether. It is a 2-alkoxypyridine possessing a strong electron-withdrawing group (
In basic conditions, the primary threat is NOT the hydrolysis of the trifluoromethyl group (which requires extreme forcing conditions), but rather the Nucleophilic Aromatic Substitution (
Module 1: Diagnostic & Troubleshooting
Issue: "I see a new, polar peak forming in LCMS/HPLC over time."
Diagnosis: Base-Mediated Hydrolysis via
The Degradation Pathway:
-
Attack:
attacks C2. -
Intermediate: Formation of a stabilized Meisenheimer complex.
-
Collapse: Expulsion of the alkoxide (glycol chain).
-
Product: Formation of 5-trifluoromethyl-2-pyridone (tautomer of the 2-hydroxy pyridine) and ethylene glycol.
Visualizing the Mechanism
Figure 1: The
Module 2: Experimental Protocols
Protocol A: Stability Validation Assay
Before committing valuable starting material to a large-scale reaction, validate your specific basic conditions.
Objective: Determine half-life (
Materials:
-
Substrate: 2-(5-Trifluoromethyl-pyridin-2-yloxy)-ethanol (10 mg)
-
Internal Standard: Biphenyl or 1,3,5-Trimethoxybenzene (inert in base)
-
Solvent: Your target reaction solvent (e.g., THF, DMF, MeCN)
-
Base: Your target base (e.g.,
, , NaOH)
Step-by-Step:
-
Stock Preparation: Dissolve 10 mg substrate and 5 mg internal standard in 2 mL of solvent.
-
T0 Sample: Remove 100 µL aliquot before adding base. Dilute in neutral HPLC mobile phase (Water/MeCN). This is your 100% reference.
-
Reaction Initiation: Add the base (equiv. matching your protocol) to the remaining stock. Stir at your target temperature.
-
Sampling: Take 100 µL aliquots at 1h, 4h, and 24h.
-
Quenching (Critical): Immediately quench aliquots into a vial containing excess dilute aqueous Ammonium Chloride (
) or mild acid (Acetic Acid) to neutralize the base and stop . -
Analysis: Analyze via HPLC. Compare the ratio of Substrate/Internal Standard area.
-
Pass Criteria: >95% remaining after reaction duration.
-
Fail Criteria: Appearance of 5-trifluoromethyl-2-pyridone (often elutes earlier due to polarity).
-
Protocol B: Workup & Quenching Strategy
Many users degrade their product during the workup, not the reaction.
-
Cool Down: Cool reaction mixture to 0°C before quenching.
-
Acid Selection: Do NOT use strong acids (HCl/H2SO4) if you can avoid it, as the pyridine nitrogen can protonate, changing solubility.
-
Buffer: Quench with saturated
or Phosphate Buffer (pH 6-7) . This neutralizes the base without creating a harsh acidic environment. -
Extraction: Extract immediately into an organic solvent (DCM or EtOAc) to remove the product from the aqueous basic/nucleophilic environment.
Module 3: FAQ & Troubleshooting Guide
Q1: Which bases are safe to use?
A: Base selection is a trade-off between basicity (pKa) and nucleophilicity.
| Base Type | Risk Level | Mechanism Note |
| Hydroxides (NaOH, LiOH) | HIGH | |
| Alkoxides (NaOMe, EtONa) | HIGH | Will cause trans-etherification (swapping your glycol for a methyl/ethyl group). |
| Bulky Alkoxides (t-BuOK) | MEDIUM | Steric bulk hinders attack at C2, but high basicity can still cause issues. |
| Carbonates ( | LOW | Poor nucleophiles. Generally safe at RT.[1] High heat (>80°C) may still induce degradation. |
| Amines (TEA, DIPEA) | LOW | Non-nucleophilic (if bulky) and generally safe. |
Q2: Does the solvent matter?
A: Yes, critically.
-
Polar Aprotic (DMSO, DMF, NMP): These "naked" the anion, making bases/nucleophiles much more reactive. Avoid these if using strong bases (NaOH/KOH), as degradation will be rapid.
-
Polar Protic (MeOH, EtOH): These solvate anions, reducing reactivity. However, if the solvent acts as a nucleophile (e.g., Methanol with NaOMe), you will get side products.
-
Ethers (THF, Dioxane): Generally the safest compromise for stability.
Q3: Can I heat this reaction?
A: Proceed with extreme caution. The
-
Recommendation: Keep T < 50°C. If higher temperatures are required, switch to a non-nucleophilic base (e.g., inorganic carbonates) and non-polar aprotic solvents.
Decision Logic for Experimental Design
Figure 2: Decision matrix for selecting bases and solvents to minimize degradation.
References
-
Nucleophilic Arom
) Mechanism : -
Reactivity of 2-Alkoxypyridines
-
Hydrolysis of Trifluoromethyl Groups
-
Vertex AI Search / Google Patents. (EP0966441B1). "Process for preparing 2-hydroxy-6-trifluoromethylpyridine." (Demonstrates that hydrolysis of the ring usually precedes
hydrolysis). Link
-
-
pKa Data for Pyridines
-
General Stability of Pyridyl Ethers
Sources
- 1. chemscene.com [chemscene.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. tdx.cat [tdx.cat]
- 9. CompTox Chemicals Dashboard [comptox.epa.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Structural Elucidation of 2-(5-Trifluoromethyl-pyridin-2-yloxy)-ethanol
Executive Summary
The robust characterization of novel chemical entities is a cornerstone of modern drug development and materials science. 2-(5-Trifluoromethyl-pyridin-2-yloxy)-ethanol, a molecule incorporating a heteroaromatic system, a trifluoromethyl group, and a flexible ether-alcohol chain, presents a representative analytical challenge. Unambiguous confirmation of its covalent structure is paramount for understanding its properties and potential applications. This guide provides an in-depth analysis of one-dimensional Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy as the principal technique for its structural elucidation. We will explore the theoretical basis for spectral prediction, detail a validated experimental protocol, and perform a comparative analysis against complementary techniques such as Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and other NMR methods (¹³C, ¹⁹F). Our focus remains on not just the "how," but the "why," providing the causal logic behind our analytical choices to empower researchers in their own work.
Chapter 1: The Analytical Challenge: Defining the Structure
Before delving into the spectroscopy, it is crucial to identify the key structural questions that analysis must answer for 2-(5-Trifluoromethyl-pyridin-2-yloxy)-ethanol.
-
Pyridine Ring Substitution: Does the ¹H NMR spectrum confirm a 2,5-disubstituted pyridine ring? The relative positions and coupling patterns of the remaining aromatic protons are essential to verify this.
-
Trifluoromethyl Group Position: Is the powerful electron-withdrawing -CF₃ group located at the 5-position? This will have a significant deshielding effect on specific protons of the pyridine ring.[1][2]
-
Ether Linkage Confirmation: Is the ethanol moiety connected to the pyridine ring via an ether linkage at the 2-position? The chemical shift of the methylene group adjacent to the aromatic ring (Ar-O-CH₂ ) is a key indicator.[3][4]
-
Ethanol Side-Chain Integrity: Does the spectrum confirm the -CH₂-CH₂-OH fragment? The presence of two distinct, coupled methylene signals and a hydroxyl proton signal is required.
Answering these questions with a high degree of confidence is the primary goal of our analytical workflow.
Chapter 2: 1H NMR as the Primary Tool for Structural Elucidation
1H NMR spectroscopy is unparalleled in its ability to provide detailed information about the electronic environment and connectivity of protons within a molecule.
Theoretical Prediction of the ¹H NMR Spectrum
A preliminary prediction of the spectrum is vital for guiding the final assignment. We can dissect the molecule into two primary spin systems: the aromatic pyridine system and the aliphatic ethanol chain.
-
Aromatic System (Pyridyl Protons): The protons at positions 3, 4, and 6 (H-3, H-4, H-6) are expected in the downfield region (δ 7.0-9.0 ppm) typical of heteroaromatics.[1][2] The electron-withdrawing nature of the nitrogen atom and the potent -CF₃ group at position 5 will significantly deshield these protons.
-
H-6: Being ortho to the ring nitrogen and meta to the -CF₃ group, this proton is expected to be the most downfield, appearing as a narrow multiplet or doublet.
-
H-4: Positioned between the two substituents, this proton will likely appear as a doublet of doublets, coupled to both H-3 and H-6 (though the latter would be a weaker, long-range meta-coupling).
-
H-3: Being ortho to the ether linkage, it will be influenced by the oxygen and coupled to H-4, likely appearing as a doublet.
-
-
Aliphatic System (Ethanol Protons):
-
-OCH₂- (H-a): The methylene protons directly attached to the ether oxygen are deshielded and expected to appear in the δ 3.5 - 4.5 ppm range.[4] They will be split by the adjacent -CH₂OH protons.
-
-CH₂OH (H-b): These methylene protons, adjacent to the hydroxyl group, will be slightly upfield from H-a.
-
-OH (H-c): The hydroxyl proton's chemical shift is highly variable and depends on concentration, temperature, and solvent. It often appears as a broad singlet and may not show coupling due to rapid chemical exchange.[5]
-
Table 1: Predicted ¹H NMR Spectral Data for 2-(5-Trifluoromethyl-pyridin-2-yloxy)-ethanol
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| H-6 (Aromatic) | 8.2 - 8.5 | Doublet (d) | 1H |
| H-4 (Aromatic) | 7.8 - 8.1 | Doublet of Doublets (dd) | 1H |
| H-3 (Aromatic) | 6.8 - 7.1 | Doublet (d) | 1H |
| -OCH₂ - (H-a) | 4.0 - 4.5 | Triplet (t) | 2H |
| -CH₂ OH (H-b) | 3.7 - 4.1 | Triplet (t) | 2H |
| -OH (H-c) | 1.5 - 4.0 (variable) | Broad Singlet (br s) | 1H |
Experimental Protocol for High-Resolution ¹H NMR
This protocol is designed to yield a high-quality, interpretable spectrum.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dried compound, 2-(5-Trifluoromethyl-pyridin-2-yloxy)-ethanol.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) in a clean, dry NMR tube. CDCl₃ is a good first choice for its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. TMS serves as the internal reference (δ 0.0 ppm).[6]
-
-
Instrument & Parameter Setup:
-
Use a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and simplify complex spectra.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.
-
Set the spectral width to cover a range of -1 to 12 ppm.
-
Use a standard 30° or 45° pulse angle to ensure adequate signal without saturating the sample.
-
Set the relaxation delay (d1) to at least 2 seconds to allow for near-complete T1 relaxation, ensuring accurate integration.
-
Acquire 16 or 32 scans for a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum manually to ensure all peaks are in pure absorption mode.
-
Calibrate the spectrum by setting the TMS peak to δ 0.0 ppm.
-
Integrate all distinct signals.
-
Analyze the chemical shifts, multiplicities, and coupling constants (J-values) for all signals.
-
Figure 1: Standard workflow for acquiring a high-resolution 1H NMR spectrum.
Chapter 3: Comparative Analysis with Alternative & Complementary Techniques
While ¹H NMR is the most informative single technique for this molecule, a multi-faceted approach provides the highest level of confidence. No single technique can validate a structure as robustly as a combination of orthogonal methods.
Mass Spectrometry (MS)
-
Role: Primarily determines the molecular weight and provides clues about the structure through fragmentation patterns. For our target molecule (C₈H₈F₃NO₂), the expected exact mass is a crucial first check.
-
Strength: Extremely sensitive, requiring very little sample. It provides the molecular formula when high-resolution MS is used.
-
Limitation: It cannot distinguish between isomers. For example, MS alone could not differentiate between the target compound and 3-(5-Trifluoromethyl-pyridin-2-yloxy)-propan-1-ol or determine the substitution pattern on the pyridine ring.
Table 2: Comparison of ¹H NMR and Mass Spectrometry
| Feature | ¹H NMR Spectroscopy | Mass Spectrometry (MS) |
| Primary Information | Covalent structure, proton connectivity | Molecular weight, elemental formula (HRMS) |
| Isomer Distinction | Excellent; unique spectrum for each isomer | Poor to none for structural isomers |
| Functional Groups | Inferred from chemical environment | Inferred from fragmentation patterns |
| Sample Amount | Milligrams (mg) | Micrograms (µg) to Nanograms (ng) |
| Key Takeaway | Defines how atoms are connected | Defines what atoms are present (and how many) |
Infrared (IR) Spectroscopy
-
Role: Identifies the presence of specific functional groups based on their characteristic vibrational frequencies.
-
Strength: Quick, non-destructive, and excellent for confirming the presence or absence of key bonds. For our molecule, we would expect to see:
-
A broad O-H stretch (~3300-3500 cm⁻¹) from the alcohol.
-
Aromatic C-H stretches (~3000-3100 cm⁻¹).
-
Aliphatic C-H stretches (~2850-3000 cm⁻¹).
-
A strong C-O ether stretch (~1050-1250 cm⁻¹).[4]
-
-
Limitation: Provides very little information about the overall molecular skeleton or connectivity. It confirms the pieces are there but not how they are assembled.
Complementary NMR Techniques: ¹³C and ¹⁹F NMR
-
¹³C NMR: This technique provides a signal for each unique carbon atom in the molecule, confirming the carbon backbone. It would show 8 distinct signals for our target, and their chemical shifts would further support the assignments made in ¹H NMR (e.g., carbons attached to oxygen or fluorine would be significantly downfield).
-
¹⁹F NMR: Given the trifluoromethyl group, ¹⁹F NMR is an exceptionally useful and straightforward experiment. It would show a single, sharp signal, confirming the presence of only one type of -CF₃ group in the molecule. The chemical shift of this signal is sensitive to the electronic environment of the aromatic ring.[7]
Figure 2: The synergistic relationship of analytical techniques for structural elucidation.
Conclusion
The structural analysis of 2-(5-Trifluoromethyl-pyridin-2-yloxy)-ethanol serves as an excellent model for the characterization of complex organic small molecules. While techniques like Mass Spectrometry and Infrared Spectroscopy are invaluable for confirming molecular formula and the presence of key functional groups, ¹H NMR spectroscopy remains the gold standard for unambiguously determining covalent structure and stereochemistry. Its ability to provide precise information on the chemical environment, proximity, and connectivity of protons allows for a detailed molecular map that other techniques cannot replicate. For absolute confidence, especially in regulated environments like drug development, a holistic approach utilizing ¹H NMR as the central pillar, supported by MS, IR, and other nuclei NMR (¹³C, ¹⁹F), constitutes a self-validating and scientifically rigorous characterization package.
References
-
Chimactiv - AgroParisTech. (n.d.). Coupling constants J(Hz) and multiplicity. Retrieved from [Link]
-
Diva-Portal.org. (n.d.). NMR-the basic principles and its use in studies of water/ethanol/mixture. Retrieved from [Link]
-
Shivaji College. (n.d.). NMR spectra of ethyl alcohol. Retrieved from [Link]
-
Abraham, R. J., et al. (2010). 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics. ResearchGate. Retrieved from [Link]
-
Narasimhan, P. T., & Rogers, M. T. (1959). Signs of the Proton Spin-Spin Coupling Constants in Pure Ethyl Alcohol. AIP Publishing. Retrieved from [Link]
-
Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]
-
Govindaraju, V., et al. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 9). 10.10: Spectroscopy of Ethers. Retrieved from [Link]
-
Semantic Scholar. (2022, October 20). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-NMR spectrum of 3,5-bis(trifluoromethyl)-1H-pyrazole with expansion region at 6.5-8.5 ppm. Retrieved from [Link]
-
Semantic Scholar. (n.d.). SOME NEW 2-SUBSTITUTED 5-TRIFLUOROMETHYLPYRIDINES. Retrieved from [Link]
-
Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved from [Link]
-
PMC. (n.d.). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Retrieved from [Link]
-
Semantic Scholar. (2017, November 17). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R). Retrieved from [Link]
-
ResearchGate. (n.d.). The fluorescence spectra of compounds 2 (a) and 3 (b) in ethanol. Retrieved from [Link]
-
PubChem. (n.d.). 2-Hydroxy-5-(trifluoromethyl)pyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S3: 1 H NMR spectrum of.... Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 2-Fluoro-5-(trifluoromethyl)pyridine Properties. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. modgraph.co.uk [modgraph.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. shivajicollege.ac.in [shivajicollege.ac.in]
- 6. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 7. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Trifluoromethylpyridine Ethers
In the landscape of modern drug discovery, the trifluoromethylpyridine motif has emerged as a cornerstone in the design of novel therapeutics. Its unique electronic properties enhance metabolic stability, membrane permeability, and binding affinity. Consequently, a robust analytical understanding of these molecules is paramount for researchers in pharmaceutical and life sciences. This guide provides an in-depth analysis of the mass spectrometry fragmentation patterns of trifluoromethylpyridine ethers, offering a comparative framework and actionable experimental insights to empower your research.
The Underlying Chemistry of Fragmentation: A Mechanistic Overview
The fragmentation of trifluoromethylpyridine ethers in a mass spectrometer is not a random process but a predictable cascade of reactions governed by fundamental chemical principles. The trifluoromethyl (-CF3) group, a strong electron-withdrawing group, and the pyridine nitrogen atom significantly influence the electron distribution within the molecule, dictating the sites of initial ionization and subsequent bond cleavages.
Under typical Electron Ionization (EI), the initial event is the removal of an electron to form a radical cation (M+•). The charge is often localized on the pyridine nitrogen or the ether oxygen due to their non-bonding electrons. Subsequent fragmentation pathways are driven by the stability of the resulting fragment ions and neutral losses. Common fragmentation pathways include:
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the ether oxygen is a common pathway for ethers.
-
Cleavage of the Ether Bond: The C-O bond of the ether can cleave, leading to the formation of a pyridyl cation or an alkoxide radical.
-
Loss of the Trifluoromethyl Group: The C-CF3 bond can cleave, resulting in the loss of a •CF3 radical.
-
Rearrangements: McLafferty-type rearrangements can occur if a suitable gamma-hydrogen is present on the alkyl chain of the ether.
In Electrospray Ionization (ESI), typically performed on more polar molecules and in liquid chromatography-mass spectrometry (LC-MS), protonation usually occurs on the basic pyridine nitrogen to form an [M+H]+ ion in positive ion mode. Collision-Induced Dissociation (CID) of this precursor ion then initiates fragmentation. The fragmentation of the protonated molecule often involves the loss of neutral molecules such as the alkyl group of the ether.
Comparative Fragmentation Analysis: Isomeric Distinction and Side-Chain Effects
The fragmentation pattern is highly sensitive to the substitution pattern on the pyridine ring and the nature of the ether's alkyl group. Understanding these differences is critical for unambiguous isomer identification.
Influence of Isomeric Position of the Trifluoromethyl Group
The position of the -CF3 group relative to the ether linkage and the nitrogen atom significantly alters the fragmentation cascade. For instance, the stability of key fragment ions will differ between a 2-trifluoromethyl-4-alkoxypyridine and a 4-trifluoromethyl-2-alkoxypyridine.
| Isomer | Key Fragmentation Pathways | Characteristic Fragment Ions |
| 2-Trifluoromethyl-4-alkoxypyridine | Initial loss of the alkoxy group is often favored due to the stability of the resulting 2-trifluoromethyl-4-pyridyl cation. | [M - OR]+ |
| 4-Trifluoromethyl-2-alkoxypyridine | Fragmentation may proceed through cleavage of the ether bond or loss of the trifluoromethyl group, with relative abundances depending on the collision energy. | [M - OR]+, [M - CF3]+ |
Impact of the Ether Alkyl Chain
The structure of the alkyl group (R) in the ether (-OR) provides another layer of diagnostic information.
| Alkyl Group (R) | Dominant Fragmentation Pathway | Diagnostic Ions |
| Methyl | Loss of •CH3 radical. | [M - 15]+ |
| Ethyl | Loss of ethene (C2H4) via a McLafferty-type rearrangement or loss of an ethyl radical (•C2H5). | [M - 28]+, [M - 29]+ |
| Isopropyl | Loss of propene (C3H6) or an isopropyl radical (•C3H7). | [M - 42]+, [M - 43]+ |
| tert-Butyl | Prominent loss of isobutene (C4H8) leading to a stable cation. | [M - 56]+ |
Experimental Protocols for Robust Analysis
Achieving reproducible and informative fragmentation data requires meticulous attention to experimental parameters. The following protocols provide a validated starting point for your analyses.
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
This method is ideal for volatile and thermally stable trifluoromethylpyridine ethers.
Protocol:
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of 10-100 µg/mL.
-
GC Separation:
-
Column: Use a standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms or equivalent).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Detection (EI):
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Solvent Delay: 3 minutes.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)
This is the method of choice for less volatile or thermally labile analogs, and for samples in complex matrices.
Protocol:
-
Sample Preparation: Dissolve the sample in a compatible solvent (e.g., methanol or acetonitrile) to a concentration of 1-10 µg/mL.
-
LC Separation:
-
Column: Use a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
MS Detection (ESI):
-
Ionization Mode: Positive.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 325 °C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
Fragmentor Voltage: 120 V.
-
Mass Range: Scan from m/z 50 to 600.
-
Collision Energy (for MS/MS): Perform a data-dependent acquisition, selecting the top 3 most intense precursor ions for fragmentation. Use a collision energy ramp (e.g., 10-40 eV) to obtain comprehensive fragmentation information.
-
Visualizing Fragmentation Pathways and Workflows
Visual representations are invaluable for conceptualizing the complex processes in mass spectrometry.
Caption: Typical LC-MS/MS Experimental Workflow.
Conclusion
The mass spectrometric fragmentation of trifluoromethylpyridine ethers is a nuanced yet predictable process. By understanding the interplay of the trifluoromethyl group, the pyridine nitrogen, and the ether linkage, researchers can confidently identify and characterize these important molecules. The comparative data and standardized protocols presented in this guide serve as a robust foundation for both routine analysis and complex structural elucidation challenges in the dynamic field of drug development.
References
- Synthesis and characterization of novel trifluoromethylpyridine deriv
- Mass spectrometric fragmentation of trifluoromethyl-substituted pyrazoles. Journal of the American Society for Mass Spectrometry.
- Metabolism of Enasidenib, a novel oral inhibitor of mutant isocitrate dehydrogenase 2, in humans. Drug Metabolism and Disposition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
